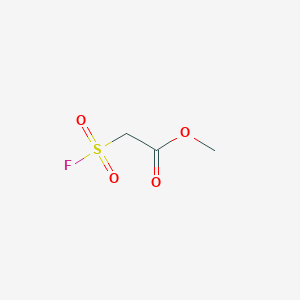
Methyl 2-(fluorosulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(fluorosulfonyl)acetate” is a chemical compound with the molecular formula C3H5FO4S . It is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
“this compound” has been found to act as a very efficient source of difluorocarbene under specific high concentration, high temperature conditions . It is a useful reagent for the trifluoromethylation of alkyl halides . It is also a broadly applicable reagent for perfluoroalkylations for aryl iodides and bromides .Molecular Structure Analysis
The linear formula of “this compound” is FSO2CF2CO2CH3 .Chemical Reactions Analysis
“this compound” has been studied for its effects in improving LiCoO2/graphite pouch Li-ion cell performance at high working voltage (4.45 V) . It can be reduced preferentially compared with the electrolyte solvent .Physical And Chemical Properties Analysis
“this compound” is a liquid with a density of 1.4±0.1 g/cm3 and a boiling point of 225.5±23.0 °C at 760 mmHg .Scientific Research Applications
Environmental Degradation and Fate of Fluorinated Compounds : A study reviewed microbial degradation of polyfluoroalkyl chemicals, highlighting the transformation of these compounds into perfluoroalkyl acids (PFAAs) in the environment. The research emphasizes the need for understanding the biodegradability and environmental fate of fluorinated compounds, which could be relevant to the study of Methyl 2-(fluorosulfonyl)acetate derivatives or related compounds (Liu & Avendaño, 2013).
Analytical Techniques for Fluorinated Compounds : The advancement in analytical techniques, such as high-resolution mass spectrometry, has facilitated the identification and quantification of fluorinated compounds in environmental and biological matrices. This progress is crucial for monitoring the presence and understanding the behavior of complex fluorinated chemicals in various settings (Munoz et al., 2019).
Impact on Human and Environmental Health : Research on the toxicological profiles of fluorinated compounds, including their bioaccumulation and persistence, is vital for assessing their impact on human and environmental health. Studies on specific fluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have led to regulations and actions due to their adverse effects. This body of work underscores the importance of evaluating the safety and environmental impact of fluorinated chemicals, including those related to this compound (Prevedouros et al., 2006).
Alternatives and Regulations : The ongoing transition from long-chain perfluoroalkyl substances to safer alternatives has been a focus of both industry and regulatory bodies. Information on the chemical identities, environmental releases, and toxicity of these alternatives is crucial for risk assessment and management. Understanding the properties and applications of these alternatives can inform the development and use of safer chemicals, including those in the same family as this compound (Wang et al., 2013).
Mechanism of Action
Target of Action
Methyl 2-(fluorosulfonyl)acetate is a useful reagent for the trifluoromethylation of alkyl halides . It primarily targets alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom bonded to a carbon atom .
Mode of Action
The interaction of this compound with its targets involves the release of difluorocarbene under specific conditions . This compound exhibits carbene reactivity characteristics, which are comparable to those exhibited by other similar compounds .
Biochemical Pathways
The interaction of this compound with alkyl halides leads to the formation of trifluoromethylated compounds . This process affects the biochemical pathways involving alkyl halides and introduces a trifluoromethyl group into these compounds .
Result of Action
The primary result of the action of this compound is the formation of trifluoromethylated compounds . These compounds have various applications, including in the synthesis of pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found to act as a very efficient source of difluorocarbene under specific high concentration, high temperature conditions . Furthermore, safety data suggests that it should be stored in a cool, well-ventilated place away from heat sources and oxidizing agents .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be a useful reagent for the trifluoromethylation of alkyl halides . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the process of trifluoromethylation.
Molecular Mechanism
Its role as a reagent for trifluoromethylation suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
methyl 2-fluorosulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBSVQEXGORTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569964.png)
![4-[(E)-2-(2-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2569966.png)

![3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2569970.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B2569971.png)

![N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2569975.png)
![2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2569977.png)

![Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2569983.png)
![2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2569984.png)
![8-chloro-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2569985.png)

